Methanandamide

Catalog No.
S625374
CAS No.
157182-49-5
M.F
C23H39NO2
M. Wt
361.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanandamide

CAS Number

157182-49-5

Product Name

Methanandamide

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1

InChI Key

SQKRUBZPTNJQEM-JOCHJYFZSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

Synonyms

[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; (5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO

Limited Research:

Currently, there is limited scientific research available on the specific applications of Methanandamide. While some early studies have been conducted, further investigation is needed to fully understand its potential and effects.

Early Research:

  • Neurochemistry: A 1999 study published in "Neurochemistry International" explored the potential role of Methanandamide in the nervous system. The research suggests it might influence certain neurotransmitter systems, but further investigation is necessary [].

Methanandamide, also known as (R)-(+)-arachidonyl-1′-hydroxy-2′-propylamide or AM-356, is a synthetic analog of anandamide, an endogenous cannabinoid. Its chemical formula is C23H39NO2C_{23}H_{39}NO_{2} with a molecular weight of approximately 361.6 g/mol. Methanandamide is characterized by its increased stability and enhanced affinity for cannabinoid receptors compared to anandamide, making it a significant compound in cannabinoid research and pharmacology .

Methanandamide acts as a cannabinoid receptor agonist, primarily targeting the CB1 receptor []. CB1 receptors are G protein-coupled receptors (GPCRs) found throughout the body, particularly in the central nervous system. When methanandamide binds to the CB1 receptor, it triggers a cascade of cellular signaling events that mimic the effects of natural endocannabinoids. These effects can include:

  • Pain relief []
  • Reduced inflammation []
  • Psychoactive effects (at high doses) []

The specific mechanism of action within these areas is still under investigation.

As with most research chemicals, information on the specific safety profile of methanandamide is limited. Due to its structural similarity to cannabinoids, potential hazards include:

  • Psychoactive effects: High doses may produce intoxication similar to marijuana use [].
  • Impaired cognitive function: Cannabinoid receptor activation can affect memory, learning, and coordination.
  • Drug dependence: Long-term use of cannabinoid agonists may lead to dependence.
That typically involve the methylation of anandamide. The synthesis process may include:

  • Preparation of Arachidonic Acid Derivatives: Starting with arachidonic acid or its derivatives.
  • Methylation: Introducing a methyl group at the nitrogen atom to form methanandamide.
  • Purification: Utilizing techniques such as chromatography to isolate the final product with high purity (≥98%) .

Methanandamide exhibits potent agonistic activity at cannabinoid receptors, particularly CB1, with a binding affinity (K_i) of approximately 20 nM, which is significantly higher than that of anandamide (K_i = 78 nM) . It has been shown to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, influencing behaviors such as motor activity and reward processes in animal models . Additionally, methanandamide has been implicated in apoptotic signaling pathways in certain cancer cells, highlighting its potential therapeutic applications .

Methanandamide's unique properties make it useful in several research areas:

  • Pharmacological Research: Investigating its role as a cannabinoid receptor agonist helps understand the endocannabinoid system's involvement in various physiological processes.
  • Cancer Research: Its ability to induce apoptosis in neuroglioma cells suggests potential applications in cancer therapy .
  • Neuroscience: Studying its effects on behavior and reward mechanisms provides insights into addiction and neuropsychiatric disorders .

Studies have demonstrated that methanandamide interacts with multiple receptors beyond cannabinoid receptors. For example:

  • It binds to TRPV1 with a K_i value of approximately 4.67 µM, indicating its influence on pain perception pathways .
  • Research indicates that both methanandamide and anandamide can reinforce drug-taking behavior through activation of CB1 receptors, suggesting their role in addiction mechanisms .

Methanandamide shares structural similarities with several other compounds within the cannabinoid class. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaBinding Affinity (K_i for CB1)Unique Features
AnandamideC20H37NO2C_{20}H_{37}NO_{2}78 nMEndogenous cannabinoid; rapidly degraded
Δ9-TetrahydrocannabinolC21H30O2C_{21}H_{30}O_{2}10 nMPrimary psychoactive component of cannabis
JWH-018C24H23NOC_{24}H_{23}NO3.5 nMSynthetic cannabinoid; high potency
JWH-073C23H23NOC_{23}H_{23}NO10 nMSynthetic cannabinoid; similar structure
OleamideC18H35NOC_{18}H_{35}NONot well characterizedEndogenous fatty acid amide; less potent

Methanandamide stands out due to its higher potency and metabolic stability compared to anandamide, making it a valuable tool for research into cannabinoid receptor functions and therapeutic applications .

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

361.298079487 g/mol

Monoisotopic Mass

361.298079487 g/mol

Heavy Atom Count

26

Appearance

Assay:≥98%A solution in ethanol

UNII

F4U8EF3PBH

Wikipedia

Methanandamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Modify: 2023-08-15

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